molecular formula C14H18N2O3 B4387184 N-(cyclohexylmethyl)-3-nitrobenzamide

N-(cyclohexylmethyl)-3-nitrobenzamide

Cat. No.: B4387184
M. Wt: 262.30 g/mol
InChI Key: XMXGNRFNTBRLTM-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzene ring and a cyclohexylmethyl substituent attached to the amide nitrogen. The cyclohexylmethyl group confers significant steric bulk and lipophilicity, influencing solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(15-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)16(18)19/h4,7-9,11H,1-3,5-6,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXGNRFNTBRLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-3-nitrobenzamide typically involves the following steps:

    Nitration of Benzamide: The initial step involves the nitration of benzamide to introduce the nitro group at the third position of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of N-(cyclohexylmethyl)amine: Cyclohexylmethylamine is synthesized separately, often through the reduction of cyclohexylmethyl nitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

    Amidation Reaction: The final step involves the reaction of 3-nitrobenzoyl chloride with cyclohexylmethylamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: N-(cyclohexylmethyl)-3-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by various nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Reduction: N-(cyclohexylmethyl)-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the cyclohexylmethyl group.

Scientific Research Applications

Chemistry: N-(cyclohexylmethyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is also explored for its applications in materials science, particularly in the development of novel polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The structural diversity among nitrobenzamide derivatives primarily arises from variations in the substituents on the amide nitrogen and the position of the nitro group. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
N-(cyclohexylmethyl)-3-nitrobenzamide Cyclohexylmethyl, 3-NO₂ C₁₄H₁₇N₂O₃ 261.30 High lipophilicity due to bulky cyclohexylmethyl group
N-(3-Methylphenyl)-3-nitrobenzamide 3-Methylphenyl, 3-NO₂ C₁₄H₁₂N₂O₃ 256.26 Aryl substituent enhances π-π stacking interactions
N-(3-chlorophenethyl)-4-nitrobenzamide 3-Cl-phenethyl, 4-NO₂ C₁₅H₁₃ClN₂O₃ 304.73 Chlorine atom introduces electronegativity and reactivity
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂, 3-NO₂-phenyl C₁₃H₉N₃O₅ 287.23 Dual nitro groups increase electron-withdrawing effects
N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide Benzodioxol, 3-NO₂ C₁₄H₁₀N₂O₅ 286.24 Benzodioxol moiety may enhance metabolic stability

Key Observations :

  • Electronic Effects : The 3-nitro group creates a meta-directing electronic environment, influencing further electrophilic substitution reactions. In contrast, 4-nitro derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) exhibit para-directing behavior .
  • Steric Hindrance : Bulky substituents like cyclohexylmethyl may hinder rotational freedom or binding in biological systems compared to planar aryl groups .

Physicochemical and Functional Properties

Solubility and Stability:
  • This compound: Predicted low water solubility due to nonpolar cyclohexyl group; stable under ambient conditions.
  • N-(3-Methylphenyl)-3-nitrobenzamide : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to aryl substituent .
  • N-(1,3-benzodioxol-5-yl)-3-nitrobenzamide : Enhanced stability from the benzodioxol ring, which resists oxidative degradation .
Reactivity:
  • Nitro groups facilitate reduction to amines or participation in nucleophilic aromatic substitution, depending on position .
  • Chlorine in N-(3-chlorophenethyl)-4-nitrobenzamide may undergo further functionalization (e.g., Suzuki coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(cyclohexylmethyl)-3-nitrobenzamide
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